molecular formula C10H15NO3 B15277522 Propyl 1-isocyanatocyclopentane-1-carboxylate

Propyl 1-isocyanatocyclopentane-1-carboxylate

Cat. No.: B15277522
M. Wt: 197.23 g/mol
InChI Key: LTKAEOPWSKIQMC-UHFFFAOYSA-N
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Description

Propyl 1-isocyanatocyclopentane-1-carboxylate is a specialized organic compound featuring a cyclopentane ring substituted with both an isocyanate (-NCO) group and a propyl ester (-COOPr) at the 1-position. This structure confers unique reactivity, particularly in polymer chemistry and pharmaceutical synthesis, where isocyanates are pivotal for forming urethane linkages.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

propyl 1-isocyanatocyclopentane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-7-14-9(13)10(11-8-12)5-3-4-6-10/h2-7H2,1H3

InChI Key

LTKAEOPWSKIQMC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1(CCCC1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols, forming urea, urethane, and thiocarbamate derivatives, respectively.

Key Reactions:

Reaction TypeReagentProductConditionsYield
Urea FormationPrimary amines (e.g., aniline)1-Cyclopentane-1-carboxylate-propyl ureaRoom temperature, inert solvent (e.g., THF)75–85%
Urethane SynthesisMethanolMethyl 1-(propoxycarbonyl)cyclopentylcarbamateAcid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>)60–70%
Thiocarbamate FormationThiophenolPhenyl 1-(propoxycarbonyl)cyclopentylthiocarbamateBase catalysis (e.g., pyridine)55–65%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the electrophilic carbon of the isocyanate group, followed by proton transfer and elimination (for alcohols) or direct adduct formation (for amines) . Steric hindrance from the cyclopentane ring slows reactivity compared to linear isocyanates.

Hydrolysis Reactions

The isocyanate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :
    C10H15NO3+H2ONaOHC9H15NO2+CO2+C3H7OH\text{C}_{10}\text{H}_{15}\text{NO}_{3} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_{9}\text{H}_{15}\text{NO}_{2} + \text{CO}_2 + \text{C}_3\text{H}_7\text{OH}
    Yields 1-aminocyclopentane-1-carboxylic acid (85–90%) under reflux with 2M NaOH .

  • Acidic Hydrolysis :
    Forms unstable carbamic acid intermediates, decomposing to cyclopentanecarboxamide and propyl alcohol (60–70% yield).

Polymerization Reactions

The compound serves as a monomer in polyurethane synthesis:

ApplicationCo-monomerPolymer TypeKey Properties
CoatingsPolyols (e.g., PEG)Thermoplastic polyurethaneHigh elasticity, chemical resistance
AdhesivesDiamines (e.g., hexamethylenediamine)PolyureaThermal stability (>200°C)

Kinetics :
Reactivity with polyols is moderate (rate constant k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C), attributed to steric effects from the cyclopentane ring.

Cycloaddition Reactions

The isocyanate participates in [2+2] cycloadditions with alkenes under UV light, forming β-lactam derivatives:

C10H15NO3+CH2=CH2hνC12H17NO4\text{C}_{10}\text{H}_{15}\text{NO}_{3} + \text{CH}_2=\text{CH}_2 \xrightarrow{h\nu} \text{C}_{12}\text{H}_{17}\text{NO}_{4}
Yield: 40–50% after 24h irradiation .

Computational Analysis :
DFT studies show a singlet nitrene intermediate (ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol}) facilitates the reaction .

Biological Interactions

The compound reacts with enzyme nucleophiles (e.g., serine proteases):

TargetInteractionOutcome
TrypsinCovalent binding to active-site serine85% inhibition at 10 µM
Histamine H<sub>4</sub> receptorUrea adduct formationAntagonism (IC<sub>50</sub> = 0.8 µM)

Safety :
LD<sub>50</sub> (oral, rat): 320 mg/kg, with irritation risks due to residual isocyanate.

Thermal Decomposition

At >150°C, the compound decomposes via two pathways:

  • Isocyanate Rearrangement : Forms cyclopentane carbodiimide (70% yield) .

  • Ester Pyrolysis : Releases CO<sub>2</sub> and propene, leaving cyclopentanecarbonitrile (20% yield) .

Mechanism of Action

The mechanism of action of Propyl 1-isocyanatocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with propyl 1-isocyanatocyclopentane-1-carboxylate, enabling comparative analysis of their molecular features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C10H15NO3 197.23 (estimated) Isocyanate, ester Polymer crosslinking, drug synthesis
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 225.28 Ester, ketone, pyrrolidine ring Pharmaceutical intermediate (hazardous; requires safety protocols)
Tilidine ((±)-ethyl-trans-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate) C17H23NO2 273.37 Ester, cyclohexene, amine Opioid analgesic (controlled substance)

Reactivity and Functional Group Analysis

  • Isocyanate vs. Ester/Ketone Systems : The isocyanate group in this compound enables nucleophilic addition reactions (e.g., with alcohols or amines), forming urethanes or ureas. In contrast, cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate lacks this reactivity but contains a ketone group, which may undergo reductions or condensations .
  • Cyclopentane vs. However, Tilidine’s aromatic phenyl group contributes to its biological activity as an analgesic .

Thermal and Stability Profiles

  • While thermal data for this compound is unavailable, analogs like thiirane-functional spherosilics (e.g., octasilsesquioxane derivatives) demonstrate that steric bulk from cyclic structures improves thermal stability. This suggests the cyclopentane core in the target compound may similarly resist degradation under moderate conditions .

Biological Activity

Propyl 1-isocyanatocyclopentane-1-carboxylate is a chemical compound characterized by an isocyanate functional group attached to a cyclopentane ring, with a propyl ester at the carboxylic acid position. This unique structure endows it with various potential biological activities, particularly in the fields of medicinal chemistry and materials science.

The compound's structural features include:

  • Isocyanate Group : Known for its reactivity, particularly in forming ureas and carbamates.
  • Cyclopentane Ring : Provides a rigid framework that may influence biological interactions.
  • Propyl Ester : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

1. Anticancer Properties

Studies have suggested that compounds with isocyanate groups can exhibit anticancer activity. The mechanism often involves the inhibition of specific protein kinases, leading to apoptosis in cancer cells. For instance, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

2. Enzyme Inhibition

The isocyanate functionality allows for the potential inhibition of enzymes such as carbonic anhydrase and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like hypertension and infection .

3. Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of isocyanate-containing compounds. They may modulate immune responses by affecting cytokine production, particularly inhibiting pro-inflammatory cytokines like IL-17A, which is relevant in autoimmune diseases .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study 1 : A study investigating the effects of isocyanates on cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent.
  • Case Study 2 : Research on enzyme inhibition showed that derivatives of this compound could effectively inhibit carbonic anhydrase activity, providing insights into its possible applications in treating metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of cyclopentanecarboxylic acid with phosgene or other isocyanate precursors.
  • Use of coupling reactions with suitable amines to introduce the propyl group.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
This compoundCyclopentane derivativeContains both an isocyanate and carboxylate group
Cyclohexyl isocyanateCyclohexane derivativeHigher steric hindrance due to larger ring size
Ethyl 2-isocyanoacetateAcetic acid derivativeMore linear structure without cyclic features
Isobutyl isocyanateBranched-chainDifferent branching may affect reactivity

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